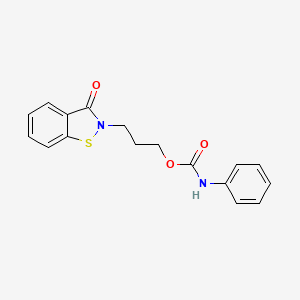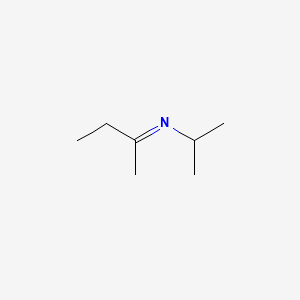![molecular formula C48H94O23 B12680840 [(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, mixed hexaesters with decaglycerol and octanoic acid: is a complex ester compound formed from the esterification of decanoic acid, octanoic acid, and decaglycerol. This compound is known for its unique chemical structure, which includes multiple ester linkages and hydroxyl groups, making it a versatile substance in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of decanoic acid, mixed hexaesters with decaglycerol and octanoic acid typically involves an esterification reaction. This process includes reacting decanoic acid and octanoic acid with decaglycerol under acidic conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and water is removed to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired ester compound .
Analyse Des Réactions Chimiques
Types of Reactions: Decanoic acid, mixed hexaesters with decaglycerol and octanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions in various chemical formulations .
Biology: In biological research, decanoic acid, mixed hexaesters with decaglycerol and octanoic acid is studied for its potential effects on lipid metabolism and cellular signaling pathways. It has been shown to influence the phosphorylation of the Akt-mTOR pathway, which is crucial for cell growth and metabolism .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, particularly in managing metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). It has been found to promote a balanced lipid metabolism and maintain insulin sensitivity .
Industry: Industrially, this compound is used in the formulation of cosmetics, personal care products, and pharmaceuticals. Its emulsifying properties make it valuable in creating stable formulations .
Mécanisme D'action
The mechanism of action of decanoic acid, mixed hexaesters with decaglycerol and octanoic acid involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism, such as the Akt-mTOR pathway. This modulation helps in maintaining a balanced lipid profile and preventing the accumulation of lipids in cells .
Comparaison Avec Des Composés Similaires
- Hexanoic acid, mixed esters with decaglycerol and octanoic acid
- Octanoic acid, mixed esters with decaglycerol and decanoic acid
- Nonanoic acid, mixed esters with decaglycerol and octanoic acid
Comparison: Compared to these similar compounds, decanoic acid, mixed hexaesters with decaglycerol and octanoic acid has a unique combination of medium-chain fatty acids and multiple ester linkages. This unique structure imparts specific properties such as enhanced emulsifying ability and stability in various formulations .
Propriétés
Formule moléculaire |
C48H94O23 |
|---|---|
Poids moléculaire |
1039.2 g/mol |
Nom IUPAC |
[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate |
InChI |
InChI=1S/C48H94O23/c1-3-5-7-9-10-12-13-15-47(59)70-34-45(58)33-67-28-42(55)27-66-30-44(57)32-69-36-46(71-48(60)16-14-11-8-6-4-2)35-68-31-43(56)29-65-26-41(54)25-64-24-40(53)23-63-22-39(52)21-62-20-38(51)19-61-18-37(50)17-49/h37-46,49-58H,3-36H2,1-2H3/t37-,38-,39-,40-,41-,42-,43-,44+,45-,46-/m1/s1 |
Clé InChI |
IMKPRWHADPCMGR-AWGQUFFGSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)OC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](CO)O)O)O)O)O)O)OC(=O)CCCCCCC)O)O)O |
SMILES canonique |
CCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)OC(=O)CCCCCCC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



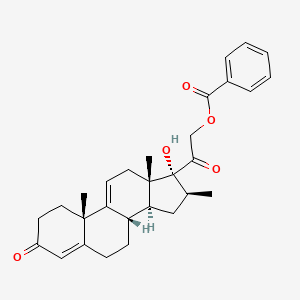
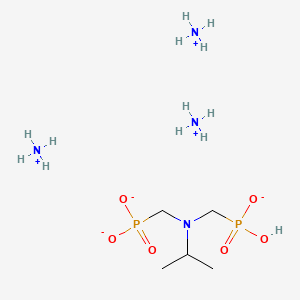



![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
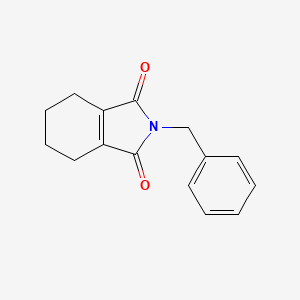
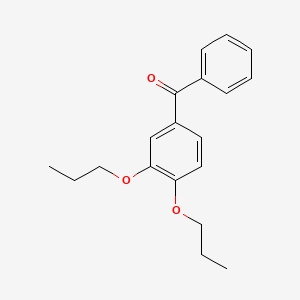
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
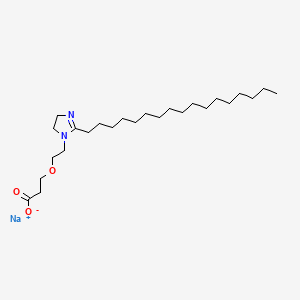
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)
